molecular formula C13H13NO2 B3514274 2-(Naphthalen-2-yloxy)propanamide

2-(Naphthalen-2-yloxy)propanamide

Cat. No.: B3514274
M. Wt: 215.25 g/mol
InChI Key: RZMRLZKORQAVJB-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)propanamide is a derivative of naproxen [(S)-2-(6-methoxy-2-naphthyl)propanoic acid], a nonsteroidal anti-inflammatory drug (NSAID). The compound features a propanamide backbone substituted with a 6-methoxynaphthalen-2-yl group at the α-carbon (Figure 1). This structure serves as a scaffold for synthesizing biofunctional hybrids by coupling with diverse amines via amide bonds . Such derivatives are explored for enhanced pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities .

Properties

IUPAC Name

2-naphthalen-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMRLZKORQAVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)propanamide typically involves the reaction between 2-naphthol and 2-bromopropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the bromine atom of 2-bromopropanamide, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include 2-naphthol, 2-bromopropanamide, and a suitable base such as potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Amines

    Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

2-(Naphthalen-2-yloxy)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)propanamide involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it inhibits the activity of enzymes involved in the biosynthesis of essential fatty acids in plants. This inhibition disrupts the growth and development of the target organisms, leading to their eventual death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis : Most derivatives are synthesized via carbodiimide-mediated (e.g., DCC) coupling between naproxen and amines, ensuring high yields and purity .
  • Characterization : Uniform use of NMR, UV, and IR spectroscopy confirms structural integrity, while HRMS and elemental analysis validate molecular formulas .

Pharmacological and Functional Comparisons

Anti-Inflammatory and Analgesic Activity
  • Pyridazinone-Propanamide Hybrids: Propanamide derivatives (e.g., compound 8e) exhibit superior anti-inflammatory and analgesic activity compared to acetamide analogs.
  • Thiazolidinone Hybrids: Derivatives with 2-chlorobenzylidene substituents demonstrated moderate to strong antibacterial and antifungal activity, attributed to the thiazolidinone moiety .
Serotonin-Modulating Potential
  • The N-(2-(1H-Indol-3-yl)ethyl) derivative combines naproxen with tryptamine, a serotonin precursor. This hybrid may target dual pathways (COX inhibition and 5-HT receptor modulation), though its exact mechanism remains unverified .
Biopharmaceutical Properties

Stability and Stereochemical Considerations

  • Enantiomers : The S-enantiomer of the N-(2-(1H-Indol-3-yl)ethyl) derivative (CAS 1212098-73-1) is registered separately, emphasizing the role of chirality in bioactivity .
  • Stability : Inclusion complexes with cyclodextrins improve the solubility and stability of naproxen derivatives, though this remains underexplored for propanamide analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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